molecular formula C9H10ClN5O2 B12390884 (NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide

(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide

Cat. No.: B12390884
M. Wt: 259.68 g/mol
InChI Key: YWTYJOPNNQFBPC-KHORGVISSA-N
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Description

(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide is a synthetic compound that belongs to the class of neonicotinoid insecticides. This compound is structurally related to imidacloprid, a widely used insecticide. The presence of deuterium atoms in the molecule enhances its stability and alters its metabolic pathways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide involves several steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and deuterated imidazolidine.

    Formation of Intermediate: The 6-chloropyridine is reacted with formaldehyde and ammonia to form 6-chloropyridin-3-ylmethylamine.

    Deuteration: The imidazolidine is deuterated using deuterium gas under high pressure and temperature.

    Coupling Reaction: The deuterated imidazolidine is then coupled with 6-chloropyridin-3-ylmethylamine in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitramide group to an amine group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide has various scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.

    Biology: Investigated for its effects on insect physiology and its potential as an insecticide.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of new insecticides and agrochemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide involves binding to nicotinic acetylcholine receptors (nAChRs) in insects. This binding disrupts normal neural transmission, leading to paralysis and death of the insect. The presence of deuterium atoms enhances the compound’s stability and prolongs its action.

Comparison with Similar Compounds

Similar Compounds

    Imidacloprid: A widely used neonicotinoid insecticide with a similar structure but without deuterium atoms.

    Thiamethoxam: Another neonicotinoid insecticide with a different chemical structure but similar mode of action.

    Acetamiprid: A neonicotinoid insecticide with a different pyridine ring substitution.

Uniqueness

(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways

Properties

Molecular Formula

C9H10ClN5O2

Molecular Weight

259.68 g/mol

IUPAC Name

(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2

InChI Key

YWTYJOPNNQFBPC-KHORGVISSA-N

Isomeric SMILES

[2H]C1(C(N(/C(=N/[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

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